molecular formula C17H15ClN2S B11531164 N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11531164
M. Wt: 314.8 g/mol
InChI Key: ZZZOHKPGIQFBJM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-chloroaniline with 2,5-dimethylbenzaldehyde in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine has found applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

    N-(4-chlorophenyl)-1,3-thiazol-2-amine: Lacks the dimethylphenyl group, which may result in different chemical and biological properties.

    4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine:

    N-(4-bromophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine: Substitution of chlorine with bromine can influence the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H15ClN2S

Molecular Weight

314.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15ClN2S/c1-11-3-4-12(2)15(9-11)16-10-21-17(20-16)19-14-7-5-13(18)6-8-14/h3-10H,1-2H3,(H,19,20)

InChI Key

ZZZOHKPGIQFBJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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